molecular formula C10H18O B13771913 3-Cyclohexene-1-methanol, 1,2,4(or 1,3,5)-trimethyl- CAS No. 72812-40-9

3-Cyclohexene-1-methanol, 1,2,4(or 1,3,5)-trimethyl-

Cat. No.: B13771913
CAS No.: 72812-40-9
M. Wt: 154.25 g/mol
InChI Key: OQQITXVHRIGINI-UHFFFAOYSA-N
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Description

3-Cyclohexene-1-methanol, 1,2,4(or 1,3,5)-trimethyl- is an organic compound with a unique structure that includes a cyclohexene ring substituted with three methyl groups and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexene-1-methanol, 1,2,4(or 1,3,5)-trimethyl- typically involves the following steps:

    Cyclohexene Formation: The initial step involves the formation of cyclohexene through the hydrogenation of benzene.

    Methylation: The cyclohexene is then subjected to methylation using methyl iodide in the presence of a strong base such as sodium hydride.

    Hydroxylation: The final step involves the hydroxylation of the methylated cyclohexene using a reagent like osmium tetroxide to introduce the methanol group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexene-1-methanol, 1,2,4(or 1,3,5)-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form cyclohexane derivatives.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Produces cyclohexane derivatives.

    Substitution: Produces halogenated cyclohexene derivatives.

Scientific Research Applications

3-Cyclohexene-1-methanol, 1,2,4(or 1,3,5)-trimethyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclohexene-1-methanol, 1,2,4(or 1,3,5)-trimethyl- involves its interaction with molecular targets such as enzymes or receptors. The methanol group can form hydrogen bonds, while the cyclohexene ring can participate in hydrophobic interactions. These interactions can modulate the activity of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: Similar structure but lacks the methyl groups.

    Cyclohexene: Lacks the methanol group.

    Methylcyclohexane: Lacks the methanol group and has a different substitution pattern.

Uniqueness

3-Cyclohexene-1-methanol, 1,2,4(or 1,3,5)-trimethyl- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

72812-40-9

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(1,2,4-trimethylcyclohex-3-en-1-yl)methanol

InChI

InChI=1S/C10H18O/c1-8-4-5-10(3,7-11)9(2)6-8/h6,9,11H,4-5,7H2,1-3H3

InChI Key

OQQITXVHRIGINI-UHFFFAOYSA-N

Canonical SMILES

CC1C=C(CCC1(C)CO)C

Origin of Product

United States

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